

# Apilimod Dimesylate: Application Notes and Protocols for In Vivo Experiments

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## Compound of Interest

Compound Name: *Apilimod*

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These application notes provide detailed information on the solubility of **Apilimod** dimesylate and protocols for its preparation for in vivo experiments. **Apilimod** is a potent and selective inhibitor of phosphoinositide kinase, FYVE-type zinc finger containing (PIKfyve), a critical enzyme in endosomal trafficking and cellular signaling pathways.[1][2] Understanding its solubility and proper formulation is crucial for accurate and reproducible in vivo studies.

## Solubility of Apilimod Dimesylate

**Apilimod** dimesylate is a water-soluble form of **Apilimod**. [1][2] The following table summarizes the known solubility of **Apilimod** dimesylate and the related salt, **Apilimod** mesylate, in various solvents commonly used for in vivo research.

Compound	Solvent	Maximum Concentration (mg/mL)	Maximum Concentration (mM)	Notes
Apilimod dimesylate	Water	61.07	100	Water-soluble.[1][3]
Apilimod dimesylate	DMSO	30.53	50	[1][3]
Apilimod mesylate	PBS	100	163.75	[4]
Apilimod mesylate	Saline	≥ 1.25	≥ 2.05	In a formulation with DMSO, PEG300, and Tween-80.[5]
Apilimod mesylate	Corn Oil	0.625	1.02	In a formulation with 5% DMSO. [6]

Note: The molecular weight of **Apilimod** dimesylate is 610.7 g/mol .[1][3] The molecular weight of **Apilimod** mesylate is not explicitly stated in the search results but can be inferred to be different. Researchers should always refer to the batch-specific molecular weight provided by the supplier when preparing solutions.

## Experimental Protocols for In Vivo Administration

The choice of vehicle and route of administration for **Apilimod** dimesylate depends on the experimental design and the target tissue. Below are detailed protocols for preparing formulations for oral and parenteral administration.

### Protocol 1: Formulation for Parenteral Administration (Intravenous or Intraperitoneal)

This protocol is adapted from a formulation designed to yield a clear solution for injection.[5]

Materials:

- **Apilimod** mesylate
- Dimethyl sulfoxide (DMSO)
- PEG300
- Tween-80
- Saline (0.9% NaCl)

#### Procedure:

- Prepare a stock solution of **Apilimod** mesylate in DMSO. A concentration of 12.5 mg/mL in DMSO is a viable starting point.[\[5\]](#)
- To prepare a 1 mL working solution, sequentially add the following components, ensuring the solution is clear after each addition:
  - 400 µL of PEG300.
  - 100 µL of the **Apilimod** mesylate DMSO stock solution (12.5 mg/mL). Mix until clear.
  - 50 µL of Tween-80. Mix until clear.
  - 450 µL of Saline to bring the final volume to 1 mL.
- The final concentration of **Apilimod** mesylate in this formulation will be 1.25 mg/mL.[\[5\]](#) This formulation should be used immediately for optimal results.[\[6\]](#)

## Protocol 2: Formulation for Oral Gavage

This protocol is suitable for administering **Apilimod** dimesylate via oral gavage and has been used in in vivo studies.[\[6\]](#)[\[7\]](#)

#### Materials:

- **Apilimod** mesylate
- Dimethyl sulfoxide (DMSO)

- Corn oil

Procedure:

- Prepare a stock solution of **Apilimod** mesylate in DMSO. For instance, a 12.5 mg/mL stock solution can be prepared.[6]
- To prepare a 1 mL working solution, add 50  $\mu$ L of the 12.5 mg/mL **Apilimod** mesylate DMSO stock solution to 950  $\mu$ L of corn oil.
- Mix thoroughly to achieve a uniform suspension.
- The final concentration of **Apilimod** mesylate in this formulation will be 0.625 mg/mL, with a final DMSO concentration of 5%.[6] This mixed solution should be used immediately.[6]

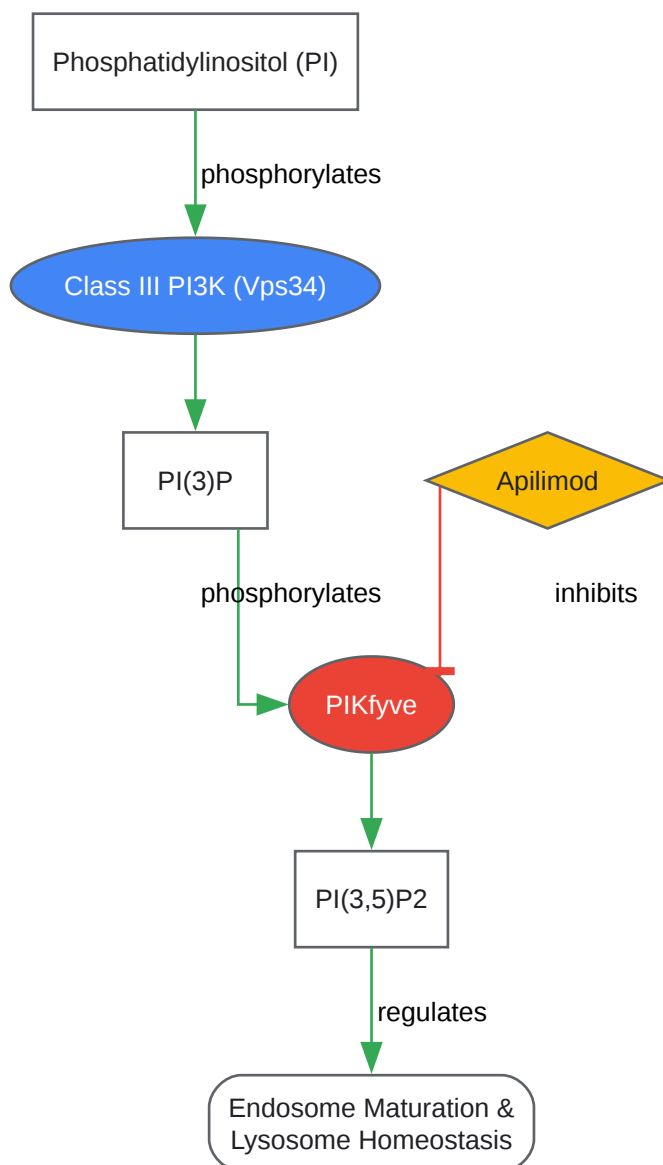
Clinical trials have also utilized oral administration of **Apilimod** dimesylate in capsule form.[8]  
[9]

## Mechanism of Action and Signaling Pathways

**Apilimod** is a highly specific inhibitor of PIKfyve kinase.[10] PIKfyve is a lipid kinase that phosphorylates phosphatidylinositol 3-phosphate (PI(3)P) to generate phosphatidylinositol 3,5-bisphosphate (PI(3,5)P<sub>2</sub>).[10][11] This process is essential for the maturation of endosomes and lysosomes.[11] Inhibition of PIKfyve by **Apilimod** disrupts these processes, leading to the accumulation of large vacuoles derived from endosomes.[12] This disruption of endolysosomal trafficking affects multiple signaling pathways.

### PIKfyve Signaling Pathway

The following diagram illustrates the central role of PIKfyve in phosphoinositide metabolism and the effect of **Apilimod**.

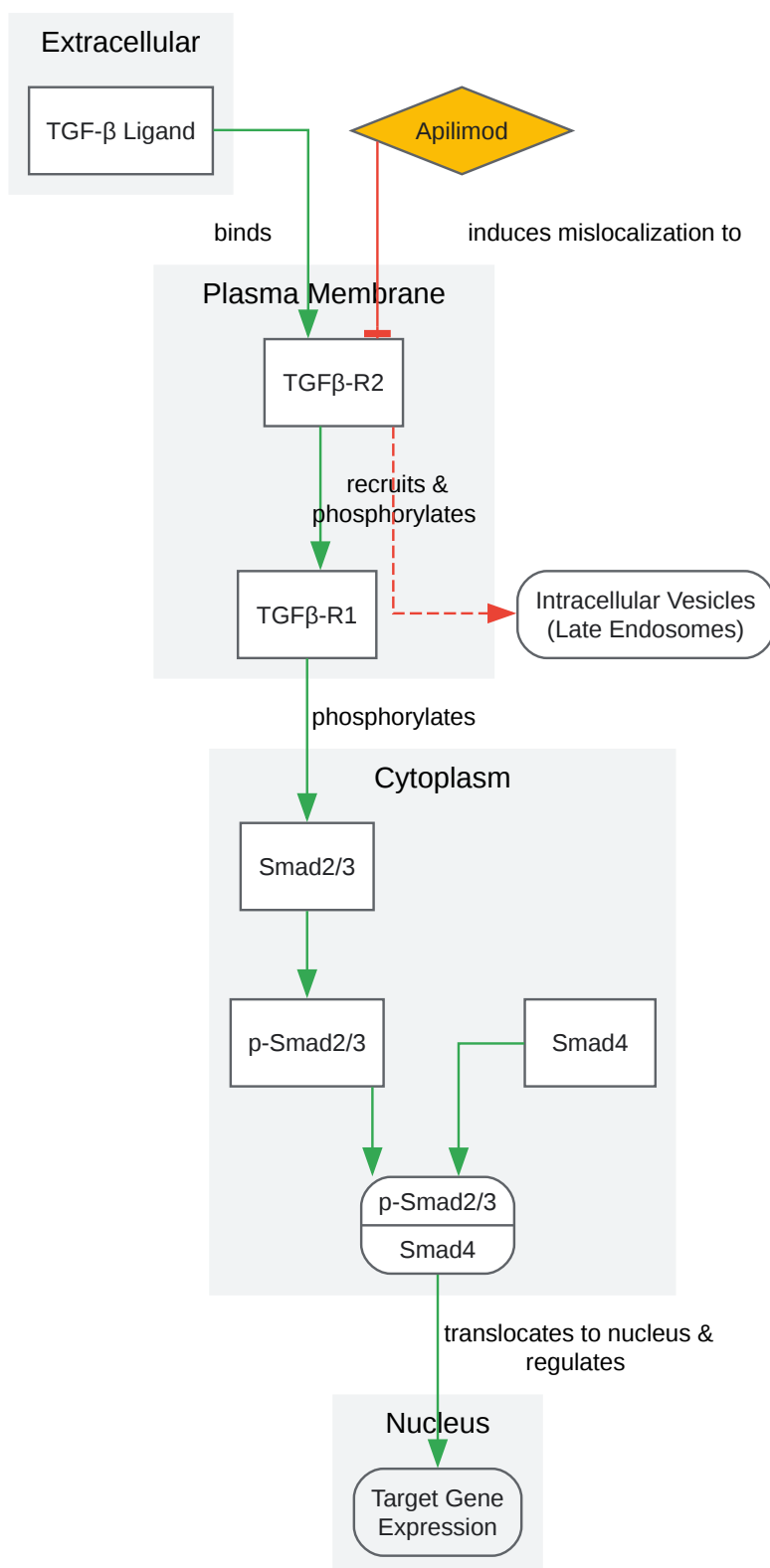


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Caption: PIKfyve pathway and its inhibition by **Apilimod**.

## TGF- $\beta$ Signaling Pathway Modulation by Apilimod

**Apilimod** has been shown to dampen the Transforming Growth Factor- $\beta$  (TGF- $\beta$ ) signaling pathway.[13][14] It achieves this by causing the mislocalization of the TGF- $\beta$  receptor 2 (TGF- $\beta$ -R2) into intracellular vesicles, thereby reducing its presence on the cell surface and preventing ligand-induced signaling.[13]

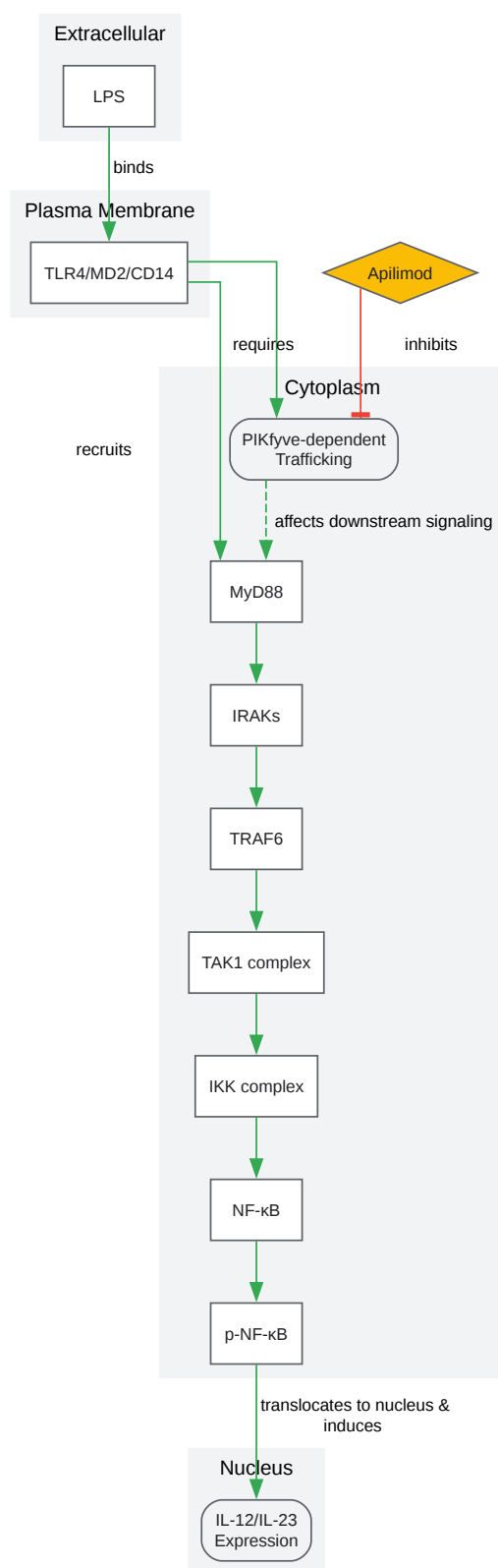


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Caption: **Apilimod**'s effect on the TGF-β signaling pathway.

## Toll-like Receptor (TLR) Signaling and **Apilimod**

**Apilimod** has been identified as an inhibitor of Toll-like receptor (TLR)-induced production of interleukin-12 (IL-12) and IL-23.[15][16] The inhibition of PIKfyve by **Apilimod** interferes with the signaling cascade downstream of TLR activation, leading to reduced cytokine expression.



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Caption: **Apilimod**'s impact on the TLR4 signaling pathway.



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